

An In-depth Technical Guide to 25T4-NBOMe Hydrochloride

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Compound of Interest

Compound Name: **25T4-NBOMe hydrochloride**

Cat. No.: **B591747**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **25T4-NBOMe hydrochloride** is a potent psychoactive substance and a research chemical. This document is intended for informational and research purposes only. It is not an endorsement of its use, and all handling and research should be conducted in accordance with local laws and regulations, and under strict laboratory safety protocols.

Introduction

25T4-NBOMe hydrochloride is a synthetic phenethylamine derivative and a potent agonist of the serotonin 5-HT_{2a} receptor.^{[1][2]} It belongs to the NBOMe class of compounds, which are characterized by an N-(2-methoxybenzyl) substitution on the amine of the 2C series of psychedelic phenethylamines.^{[1][2]} In the case of 25T4-NBOMe, the parent compound is 2C-T-4.^{[1][2]} The addition of the N-(2-methoxybenzyl) group significantly increases the compound's affinity and functional activity at the 5-HT_{2a} receptor compared to its 2C counterpart.^[1] This guide provides a comprehensive overview of the available technical information for **25T4-NBOMe hydrochloride**, including its chemical properties, pharmacology, and relevant experimental protocols.

Chemical Properties

A summary of the key chemical and physical properties of **25T4-NBOMe hydrochloride** is presented in the table below.

Property	Value	Reference
Formal Name	2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-4-[(1-methylethyl)thio]-benzeneethanamine, monohydrochloride	[1]
CAS Number	1566571-73-0	[1]
Molecular Formula	C ₂₁ H ₂₉ NO ₃ S • HCl	[1]
Formula Weight	412.0 g/mol	[1]
Purity	≥98%	[1]
Formulation	A crystalline solid	[1]
Solubility	DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL	[1]
λ _{max}	258, 306 nm	[1]
SMILES	COC1=CC(CCNCC2=C(OC)C=CC=C2)=C(OC)C=C1SC(C)C .Cl	[1]
InChI Key	JJPMHWMYUDTAOS-UHFFFAOYSA-N	[1]

Pharmacology

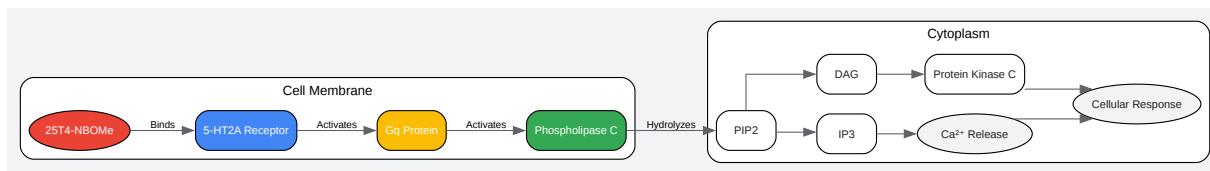
25T4-NBOMe is a potent and selective agonist of the serotonin 5-HT_{2a} receptor, which is believed to mediate its psychedelic effects. The N-(2-methoxybenzyl) moiety is crucial for this high affinity and activity. The available pharmacological data for 25T4-NBOMe is summarized below.

Target	Affinity (Ki, nM)	Functional Activity (EC ₅₀ , nM)	Efficacy (E _{max})
5-HT _{1a}	2,500	-	-
5-HT _{2a}	1.6	1.3–130	46%
5-HT _{2B}	ND	200	27%
5-HT _{2C}	16	ND	ND

ND: Not Determined. Data sourced from Wikipedia, original research publication not specified.

Mechanism of Action & Signaling Pathway

Like other 5-HT_{2a} receptor agonists, 25T4-NBOMe is believed to initiate a cascade of intracellular signaling events upon receptor binding. The 5-HT_{2a} receptor is a G-protein coupled receptor (GPCR) that primarily couples to the G_q/G₁₁ signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). This signaling cascade is central to the cellular and physiological effects of 5-HT_{2a} receptor activation.



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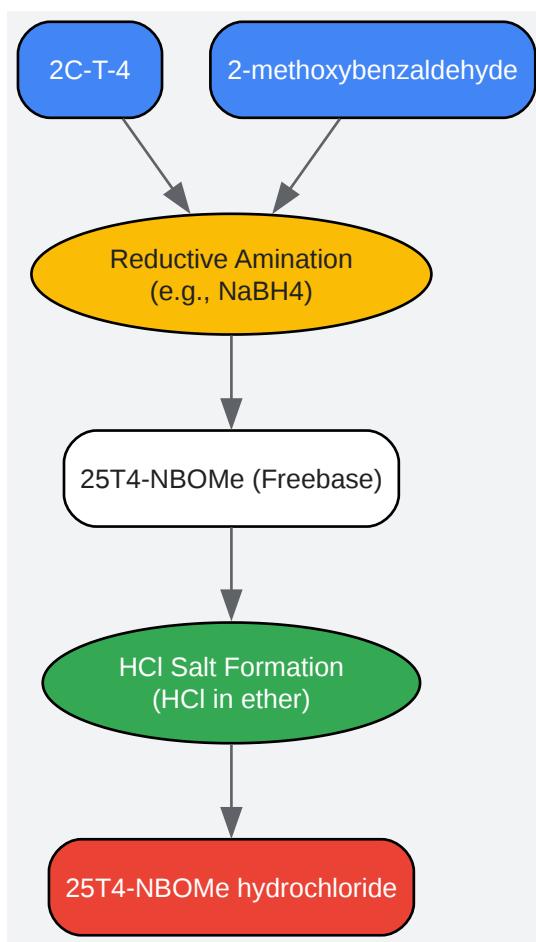
5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of **25T4-NBOMe hydrochloride** are not readily available in published literature. However, based on general procedures for the synthesis of N-benzylphenethylamines and standard pharmacological assays for 5-HT_{2a} receptor ligands, the following methodologies can be proposed.

Synthesis of 25T4-NBOMe Hydrochloride

The synthesis of **25T4-NBOMe hydrochloride** can be achieved through a two-step process involving the reductive amination of 2C-T-4 with 2-methoxybenzaldehyde, followed by conversion to the hydrochloride salt.



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General Synthesis Workflow for 25T4-NBOMe HCl

Protocol:

- **Imine Formation:** Dissolve 2C-T-4 (1 equivalent) in a suitable solvent such as methanol or ethanol. Add 2-methoxybenzaldehyde (1.1 equivalents) and stir the mixture at room temperature for several hours to form the corresponding imine. The reaction can be monitored by thin-layer chromatography (TLC).
- **Reduction:** Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH_4) (1.5 equivalents), portion-wise. Allow the reaction to warm to room temperature and stir overnight.
- **Work-up:** Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 25T4-NBOMe freebase.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
- **Salt Formation:** Dissolve the purified freebase in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
- **Isolation:** Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **25T4-NBOMe hydrochloride** as a crystalline solid.

Analytical Characterization

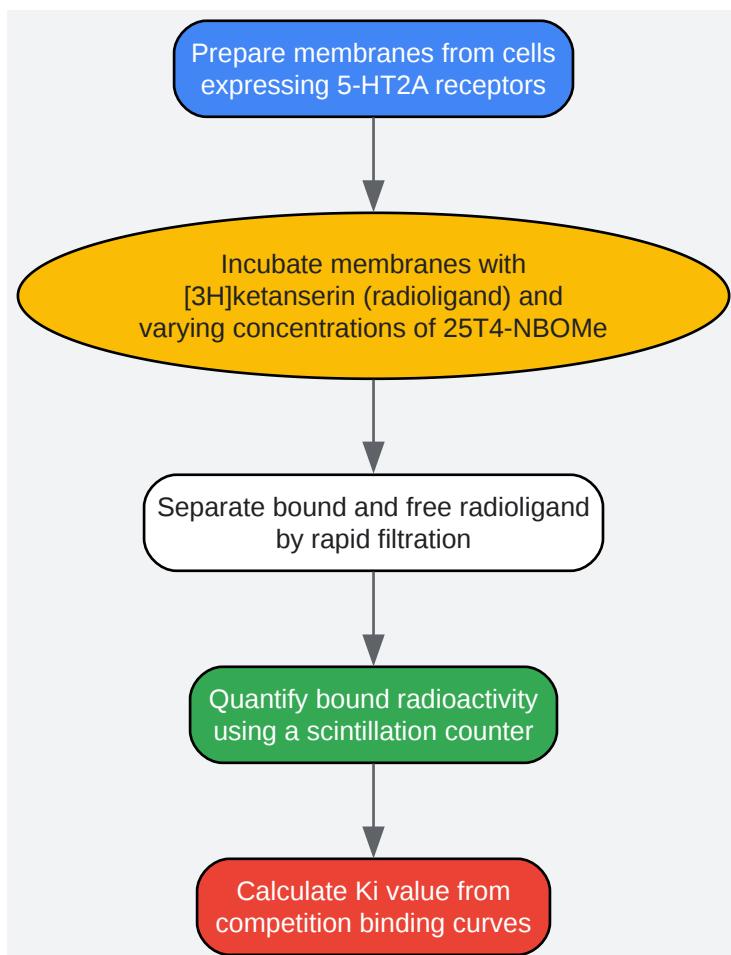
The identity and purity of the synthesized **25T4-NBOMe hydrochloride** should be confirmed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra should be recorded to confirm the chemical structure.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

5-HT_{2a} Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of 25T4-NBOMe for the 5-HT_{2a} receptor.



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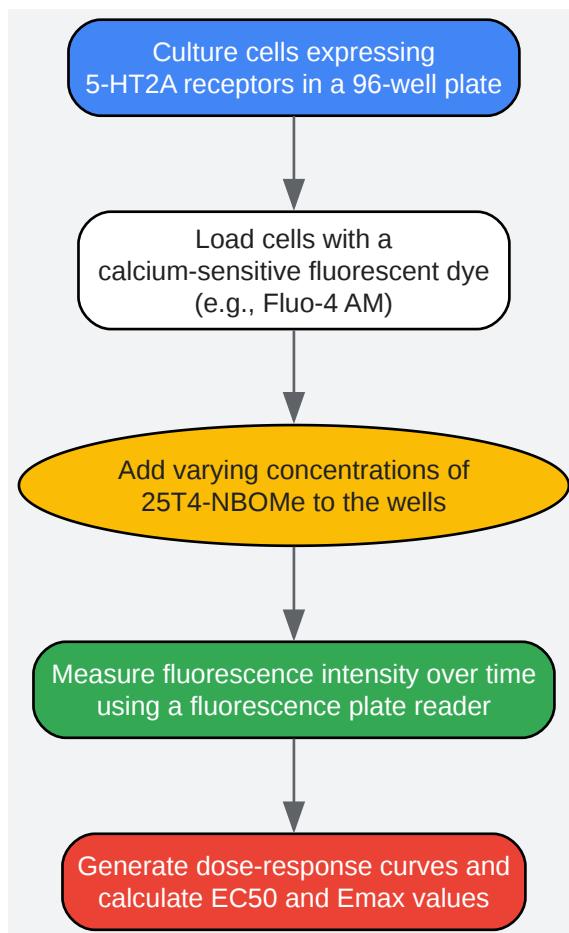
Radioligand Binding Assay Workflow

Protocol:

- Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human 5-HT_{2a} receptor (e.g., HEK293 or CHO cells).
- Assay Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound (**25T4-NBOMe hydrochloride**). Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known 5-HT_{2a} antagonist).
- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
- Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
- Quantification: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

5-HT_{2a} Receptor Functional Assay (Calcium Flux)

This assay measures the ability of 25T4-NBOMe to activate the 5-HT_{2a} receptor and elicit a downstream cellular response, in this case, an increase in intracellular calcium.



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Calcium Flux Assay Workflow

Protocol:

- Cell Plating: Plate cells stably expressing the human 5-HT_{2a} receptor in a 96-well black-walled, clear-bottom plate and grow to confluence.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Compound Addition: Add varying concentrations of **25T4-NBOMe hydrochloride** to the wells. Include control wells with vehicle only (for baseline) and a known 5-HT_{2a} agonist (for positive control).

- **Fluorescence Measurement:** Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. Record a baseline reading before adding the compound and then monitor the change in fluorescence over time after compound addition.
- **Data Analysis:** Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration to generate a dose-response curve. Calculate the EC_{50} (the concentration that produces 50% of the maximal response) and E_{max} (the maximum response) values by non-linear regression.

Conclusion

25T4-NBOMe hydrochloride is a potent and selective 5-HT_{2a} receptor agonist with a chemical structure derived from 2C-T-4. While specific experimental data for this compound is limited in the public domain, this guide provides a framework for its synthesis, characterization, and pharmacological evaluation based on established methods for the NBOMe class of compounds. Further research is necessary to fully elucidate the detailed pharmacological, toxicological, and metabolic profile of **25T4-NBOMe hydrochloride**. Researchers should exercise extreme caution and adhere to all safety and legal guidelines when handling this and related compounds.

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References

- 1. [researchgate.net](#) [researchgate.net]
- 2. [researchgate.net](#) [researchgate.net]
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